3-Methylcyclobutane-1-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methylcyclobutane-1-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-5-2-6(3-5)4-7/h4-6H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIKZXHZNUEYPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872286-84-5 | |
| Record name | 3-methylcyclobutane-1-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
The Strategic Value of Strained Four Membered Carbocycles
Strained four-membered carbocycles, such as cyclobutanes, are pivotal in advanced organic synthesis due to their inherent ring strain, which can be harnessed for selective chemical transformations. nih.gov This strain, a consequence of suboptimal bond angles and eclipsing interactions, renders the C-C bonds of the cyclobutane (B1203170) ring susceptible to cleavage under specific reaction conditions, including thermolysis, photolysis, and catalysis by transition metals or acids. researchgate.net This reactivity allows for a variety of synthetic manipulations, such as ring-opening, ring-expansion, and rearrangement reactions, providing access to diverse and often complex molecular skeletons that would be challenging to assemble through other means. nih.govresearchgate.net
The unique structural features of cyclobutanes, including their puckered conformation and the distinct spatial arrangement of substituents, also offer opportunities for stereocontrolled synthesis. nih.govnih.gov The rigid framework of the cyclobutane ring can effectively translate stereochemical information, making it a valuable chiral pool for the synthesis of enantiomerically pure compounds, including natural products and pharmaceuticals. nih.govmdpi.com Furthermore, the incorporation of a cyclobutane moiety can impart specific conformational constraints on a molecule, which can be crucial for its biological activity. nih.gov
Cyclobutane Carbaldehydes: Versatile Intermediates in Synthesis
Cyclobutane (B1203170) carbaldehydes represent a particularly useful class of synthetic intermediates, combining the inherent reactivity of the strained four-membered ring with the versatile chemistry of the aldehyde functional group. The aldehyde can undergo a wide array of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and various carbon-carbon bond-forming reactions such as aldol (B89426) condensations, Wittig reactions, and Grignard additions.
The strategic placement of the aldehyde group on the cyclobutane ring opens up a plethora of synthetic possibilities. For instance, [2+2] cycloaddition reactions are a cornerstone for the formation of cyclobutane rings. researchgate.net These reactions, which can be initiated photochemically or through catalysis, allow for the construction of the four-membered ring with a high degree of control over stereochemistry. mdpi.comresearchgate.net Once formed, the cyclobutane carbaldehyde can serve as a linchpin for further molecular elaboration, with the aldehyde providing a handle for the introduction of additional complexity.
Ring-opening reactions of cyclobutane derivatives are another powerful tool in the synthetic chemist's arsenal. These reactions can be used to generate linear chains with specific stereochemical configurations, which can then be cyclized to form larger rings or used as building blocks for other complex molecules. The presence of the aldehyde group can influence the regioselectivity of ring-opening, providing a means to control the outcome of the reaction.
Research Focus on 3 Methylcyclobutane 1 Carbaldehyde and Its Analogs
Strategies for Cyclobutane Ring Construction
The construction of the cyclobutane core is a synthetic challenge due to the ring strain associated with the four-membered system. baranlab.org While various methods exist, the most prominent and versatile strategy for accessing cyclobutane scaffolds is the [2+2] cycloaddition reaction. kib.ac.cnnih.govauburn.edu This reaction class involves the union of two components, typically unsaturated molecules like alkenes, to form a four-membered ring in a single step, offering a powerful tool for rapidly building molecular complexity. kib.ac.cnharvard.edu
The [2+2] cycloaddition is unequivocally the primary and most frequently employed method for synthesizing cyclobutanes. kib.ac.cnnih.gov It encompasses a range of mechanistically distinct processes, including thermal, photochemical, and catalyzed variants, each providing unique advantages in terms of substrate scope, regioselectivity, and stereoselectivity. kib.ac.cnfiveable.metum.de
Thermal [2+2] cycloadditions are concerted reactions that form a four-membered ring from two unsaturated molecules without the need for light. fiveable.me These reactions are governed by Woodward-Hoffmann rules, which often deem them "forbidden" under thermal conditions for simple alkenes, leading to high activation barriers. However, the reaction becomes feasible with specific classes of substrates, most notably ketenes and their derivatives, which are sterically unencumbered and reactive partners. harvard.edulibretexts.org
A modern approach involves the thermal [2+2] cycloaddition of in situ-generated keteniminium salts with vinyl boronates. rsc.orgnih.gov This method provides a one-step synthesis of borylated cyclobutanes, which are versatile intermediates that can be further functionalized, for instance, through oxidation to yield the corresponding carbaldehydes. The reaction proceeds by activating a carboxylic acid amide with a reagent like triflic anhydride (B1165640) to form a reactive keteniminium salt, which then undergoes cycloaddition with a vinyl boronate. nih.gov
Table 1: Thermal [2+2] Cycloaddition of Keteniminium Salts with Vinyl Boronates
| Amide Precursor | Vinyl Boronate | Product Yield | Reference |
| N,N-Dimethyl-2-phenylacetamide | (E)-4,4,5,5-Tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane | 81% | nih.gov |
| N,N-Dimethyl-2-cyclohexylacetamide | (E)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane | 75% | nih.gov |
| 1-(Morpholino)propan-1-one | (E)-4,4,5,5-Tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane | 60% | nih.gov |
This table summarizes the yields for the synthesis of borylated cyclobutanes via a thermal [2+2] cycloaddition, demonstrating the utility of this method for creating functionalized four-membered rings.
Photochemical [2+2] cycloadditions represent one of the most powerful and frequently utilized methods for constructing cyclobutane rings. acs.orgresearchgate.net Unlike thermal variants, these reactions are "allowed" under photochemical conditions. The reaction is initiated by the excitation of one of the alkene partners to an excited state (singlet or triplet) using UV or visible light. libretexts.orgacs.org This excited molecule then reacts with a ground-state alkene to form the cyclobutane ring, often via a 1,4-diradical intermediate. baranlab.org To overcome the need for high-energy UV light, photosensitizers like benzophenone (B1666685) or transition metal complexes can be used to facilitate the reaction with visible light. baranlab.orgresearchgate.net
These reactions can be performed in both an intermolecular and intramolecular fashion. Intramolecular versions are particularly useful for controlling regiochemistry and stereochemistry, leading to the formation of complex fused bicyclic systems. acs.org For example, the intramolecular [2+2] photocycloaddition of diolefin substrates has been used to construct complex molecular architectures, showcasing the high selectivity achievable with this method. acs.org
Table 2: Examples of Photochemical [2+2] Cycloaddition Reactions
| Reactant Type | Substrate(s) | Conditions | Key Outcome | Reference |
| Intramolecular | 2-Cyclopentenone derivative | hv | Diastereoselective formation of a ladderane-type product | acs.org |
| Intermolecular | 2(1H)-Quinolone and Acrylonitrile | λ = 419 nm, Chiral Thioxanthone Catalyst | High yield, excellent regio- and diastereoselectivity | acs.org |
| Intermolecular | Electron-deficient Styrene (para-nitrostyrene) | Visible light, 4CzIPN organophotocatalyst | Formation of cyclobutane homodimer in good yield | nih.gov |
This table provides examples of various photochemical [2+2] cycloadditions, highlighting the diversity of substrates and reaction modes available through this synthetic strategy.
A significant advancement in cyclobutane synthesis is the development of catalytic, enantioselective [2+2] cycloadditions using small organic molecules as catalysts. tum.de This approach avoids the use of metal catalysts and allows for the production of chiral, enantioenriched cyclobutanes from achiral starting materials. nih.govacs.org The strategy often relies on dual catalysis, where a photocatalyst absorbs light and initiates the reaction, while a chiral organocatalyst controls the stereochemical outcome. tum.denih.gov
For example, a dual-catalyst system comprising a visible-light-absorbing iridium or ruthenium photocatalyst and a stereocontrolling chiral Lewis acid co-catalyst can be employed. nih.govresearchgate.net The photocatalyst activates the substrate via an electron transfer process, and the chiral catalyst, through non-covalent interactions like hydrogen bonding, creates a chiral environment that directs the approach of the reactants, leading to high enantioselectivity. acs.orgnih.gov This methodology has been successfully applied to the intermolecular cycloaddition of acyclic enones, producing a diverse range of monocyclic cyclobutane products with good enantiomeric excess (ee). nih.gov
Table 3: Organocatalyzed Enantioselective [2+2] Photocycloadditions
| Enone Substrate | Alkene Partner | Catalyst System | Yield | Enantiomeric Excess (ee) | Reference |
| Chalcone | Styrene | Ru(bpy)₃²⁺ + Chiral Lewis Acid | 85% | 90% | nih.gov |
| Cinnamoyl-imidazole | Styrene | Ru(bpy)₃²⁺ + Chiral Lewis Acid | 76% | 99% | nih.gov |
| 2(1H)-Quinolone | Methyl vinyl ketone | Chiral Thioxanthone Sensitizer | 94% | 94% | acs.org |
This table illustrates the effectiveness of dual-catalytic systems in achieving highly enantioselective [2+2] photocycloadditions for the synthesis of chiral cyclobutanes.
Before the widespread development of catalytic methods, enantioselectivity in [2+2] cycloadditions was often achieved using stoichiometric amounts of a chiral source. This can be accomplished in two primary ways: by using a chiral auxiliary or a chiral template. A chiral auxiliary is a chiral molecule that is covalently attached to one of the reactants. It directs the stereochemical course of the cycloaddition and is then cleaved from the product in a subsequent step.
Alternatively, a chiral template can be used, which is a stoichiometric chiral molecule that binds to a substrate through non-covalent interactions, such as hydrogen bonding, to control the facial selectivity of the reaction. acs.org While effective, these stoichiometric methods are less atom-economical than their catalytic counterparts. The development of catalytic enantioselective cycloadditions has been a major goal to overcome the limitations associated with stoichiometric approaches. tum.denih.gov
A powerful and elegant strategy for the synthesis of substituted cyclobutane carbaldehydes involves the use of iminium ion catalysis. acs.orgmdpi.com This organocatalytic method directly utilizes α,β-unsaturated aldehydes (enals) as substrates. The reaction is initiated by the reversible formation of a chiral iminium ion from the enal and a chiral secondary amine catalyst, such as a derivative of proline or an imidazolidinone. acs.orgmdpi.com
This iminium ion formation lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the enal, activating it for cycloaddition. mdpi.com In a particularly effective variation, this iminium ion activation is coupled with photocatalysis. A sensitizer, which can be part of the chiral catalyst itself, transfers energy to the alkene partner, promoting it to a triplet excited state. nih.govacs.org This excited alkene then adds to the chiral iminium ion, forming the cyclobutane ring with high enantiocontrol. Upon hydrolysis, the catalyst is regenerated, and the chiral cyclobutane carbaldehyde product is released. nih.govacs.org This method is highly valuable as it directly yields the desired carbaldehyde functionality.
Table 4: Enantioselective [2+2] Photocycloaddition via Iminium Ion Catalysis
| Aldehyde Substrate | Alkene Partner | Catalyst | Yield | Enantiomeric Excess (ee) | Reference |
| Cinnamaldehyde derivative | Styrene | Chiral Phosphoric Acid with Thioxanthone | 81% | 95% | nih.govacs.org |
| Cinnamaldehyde derivative | 1,1-Diphenylethylene | Chiral Phosphoric Acid with Thioxanthone | 91% | 96% | nih.govacs.org |
| (E)-3-(4-methoxyphenyl)acrylaldehyde | Styrene | Chiral Phosphoric Acid with Thioxanthone | 85% | 94% | acs.org |
This table summarizes results for the synthesis of cyclobutane carbaldehydes using a combination of iminium ion activation and photocatalysis, demonstrating a direct and highly enantioselective route to these target molecules.
[2+2] Cycloaddition Reactions for Cyclobutane Scaffolds.
Hydrogen-Bonding Mediated Asymmetric [2+2] Cycloadditions.
Asymmetric [2+2] cycloaddition reactions represent a powerful tool for the enantioselective synthesis of cyclobutane derivatives. The use of hydrogen-bonding catalysts has emerged as a successful strategy to induce chirality in these transformations. Chiral Brønsted acids, for instance, can act as chromophore activators in photochemical [2+2] cycloadditions. springernature.com This approach relies on the formation of a hydrogen-bonded supramolecular complex between the catalyst and the substrate, which effectively shields one face of the substrate, leading to high enantioselectivity. researchgate.net
For example, the first examples of enantioselective intermolecular [2+2] photocycloadditions of isoquinolone with alkenes were achieved using a chiral hydrogen-bonding template. These reactions, carried out at low temperatures, furnished functionalized cyclobutane products in excellent yields (86-98%) and with outstanding regio-, diastereo-, and enantioselectivity (88-99% ee). researchgate.net The principle of hydrogen-bond-assisted cycloaddition has also been demonstrated in solid-state grinding reactions, highlighting the versatility of this approach. researchgate.net
A combination of aminocatalysis with hydrogen-bonding activation has also been employed in formal enantioselective organocatalyzed [2+2] cycloaddition reactions, overcoming previous limitations of this transformation. nih.gov Furthermore, bifunctional phosphonium (B103445) salt catalysts, which utilize multiple hydrogen-bonding interactions between the Brønsted acid moieties of the catalyst and a nitro group on an aromatic alkene, have been shown to be crucial for inducing asymmetry in cascade transformations that yield cyclobutane derivatives. researchgate.net
| Catalyst Type | Substrate Example | Key Feature | enantiomeric excess (ee) | Reference |
| Chiral Hydrogen-Bonding Template | Isoquinolone and Alkenes | Supramolecular complex formation | 88-99% | researchgate.net |
| Bifunctional Phosphonium Salt | β,γ-Unsaturated Pyrazole Amides and Nitroolefins | Multiple hydrogen-bonding interactions | up to 99% | researchgate.net |
| Chiral Brønsted Acid | Not specified | Chromophore activation | Not specified | springernature.com |
[2+2] Ketene Cycloadditions.
The [2+2] cycloaddition of ketenes with alkenes, a reaction first reported by Staudinger in 1907, is a cornerstone for the synthesis of cyclobutanones, which are direct precursors to cyclobutane carbaldehydes. nih.gov These reactions are considered exceptions to the Woodward-Hoffmann rules and are generally accepted to proceed through a concerted mechanism. pku.edu.cn
The reactivity of ketenes in these cycloadditions can be enhanced through the use of Lewis acids. For instance, EtAlCl₂ has been identified as an effective reagent to promote the cycloadditions of various ketenes with unactivated alkenes. nih.gov This method requires stoichiometric amounts of the Lewis acid to overcome product inhibition. nih.gov The enhanced reactivity of the ketene-Lewis acid complex allows for the use of a smaller excess of the alkene. nih.gov
Intramolecular [2+2] cycloadditions of ene-ketenes provide access to either fused-ring or bridged-ring cyclobutanones, depending on the substitution pattern of the ene-ketene. pku.edu.cn For example, terminal ene-ketenes typically yield fused-ring cycloadducts, while dimethyl-substituted ene-ketenes favor the formation of bridged-ring products. pku.edu.cn Theoretical studies using Density Functional Theory (DFT) have been employed to understand the mechanism and regioselectivity of these intramolecular reactions. pku.edu.cnorientjchem.org These studies have shown that the stability of carbocationic intermediates in the transition state plays a key role in determining the product distribution. pku.edu.cn
| Reactant 1 | Reactant 2 | Conditions | Product Type | Reference |
| Diphenylketene | Cyclopentadiene | Thermal | Cyclobutanone (B123998) | nih.gov |
| Diaryl, Dialkyl, or Alkyl/Aryl Ketenes | Unactivated Alkenes | EtAlCl₂ | Cyclobutanone | nih.gov |
| Ene-ketene (terminal) | - | Intramolecular | Fused-ring cyclobutanone | pku.edu.cn |
| Ene-ketene (dimethyl-substituted) | - | Intramolecular | Bridged-ring cyclobutanone | pku.edu.cn |
Ring Contraction and Expansion Approaches to Cyclobutane Derivatives.
Ring contraction and expansion reactions offer alternative pathways to the cyclobutane core, often starting from more readily available five- or three-membered ring precursors.
A novel and highly stereoselective method for the synthesis of substituted cyclobutanes involves the ring contraction of readily accessible pyrrolidine (B122466) derivatives using iodonitrene chemistry. nih.govacs.org This method demonstrates good functional group compatibility and proceeds via a proposed 1,4-biradical intermediate. nih.govacs.org The reaction is initiated by the treatment of a pyrrolidine with an in situ generated iodonitrene species, leading to the formation of a reactive 1,1-diazene intermediate. Subsequent nitrogen extrusion generates a 1,4-biradical which undergoes intramolecular cyclization to form the cyclobutane ring. nih.govacs.org
A key advantage of this methodology is the stereospecific nature of the ring contraction. acs.org For example, the ring contraction of a cis-substituted pyrrolidine-2,5-dicarboxylate leads to the stereoselective formation of the corresponding cis-cyclobutane. acs.org Similarly, an optically pure spirooxindole derivative was converted to the corresponding cyclobutane product with excellent stereocontrol. acs.org This memory of chirality allows for the synthesis of novel enantiopure cyclobutane derivatives. acs.org
Oxaspiropentanes, which can be synthesized from the corresponding cyclobutanones, can undergo ring enlargement to furnish cyclobutanol (B46151) derivatives. researchgate.net The stereoselectivity of this ring expansion when induced by Grignard reagents has been studied. The reaction proceeds through the intermediate formation of a cyclobutanone, which is formed stereospecifically. researchgate.net The subsequent attack of the Grignard reagent on the carbonyl group of the cyclobutanone is stereospecific only in the case of oxaspiropentanes derived from aldehydes. researchgate.net This method provides a route to tertiary cyclobutanols in good yields. researchgate.net
Cyclopropanol derivatives can serve as precursors for the synthesis of cyclobutanones through ring expansion reactions. A catalytic protio-semipinacol ring-expansion of tertiary vinylic cyclopropyl (B3062369) alcohols can lead to cyclobutanone products bearing α-quaternary stereogenic centers with high enantioselectivity. organic-chemistry.org This reaction is cocatalyzed by a chiral dual-hydrogen-bond donor (HBD) and hydrogen chloride and proceeds through a stepwise mechanism involving protonation of the alkene followed by C-C bond migration. organic-chemistry.org
Gold(I)-catalyzed rearrangement of 1-alkynyl cyclopropanols also provides a stereospecific route to alkylidene cycloalkanones. organic-chemistry.org Furthermore, oxidative radical ring-opening/cyclization of cyclopropane (B1198618) derivatives, such as methylenecyclopropanes and cyclopropyl olefins, has emerged as a significant strategy for constructing functionalized cyclic compounds. nih.gov
Other Cyclization Strategies for Cyclobutane Ring Formation.
Beyond the aforementioned methods, other cyclization strategies have been developed for the formation of the cyclobutane ring. For instance, organocatalytic formal [2+2] cycloadditions initiated by a vinylogous Friedel-Crafts alkylation have been successfully employed. rsc.org This approach, based on tandem iminium-enamine activation of enals, yields transformable pyrrole-functionalized cyclobutanes with three contiguous stereocenters with excellent regio-, diastereo-, and enantiocontrol. rsc.org
Additionally, a highly diastereoselective ring-expanding cycloisomerization of alkylidenecyclopropane acylsilanes catalyzed by a Lewis acid has been reported. nih.gov This transformation generates bicyclic products that incorporate fused cyclobutanes with embedded quaternary centers. nih.gov
Intramolecular Nucleophilic Substitution
Intramolecular nucleophilic substitution reactions provide a direct pathway to cyclic compounds by forming a new bond between a nucleophile and an electrophile within the same molecule. youtube.com For the synthesis of a substituted cyclobutane ring, this typically involves a 4-exo-tet cyclization. The process requires a precursor molecule containing both a good nucleophile (or a group that can be converted into one) and a suitable leaving group separated by a three-carbon chain.
The reaction is often initiated by a base, which deprotonates a functional group, such as an alcohol or a malonate ester, to generate a potent nucleophile in situ. This nucleophile then attacks an electrophilic carbon atom, displacing a leaving group (e.g., a halide or tosylate) and closing the four-membered ring. youtube.com These intramolecular reactions are generally kinetically favored over their intermolecular counterparts due to the proximity of the reacting centers. youtube.com For example, a suitably substituted 1,4-dihalide can react with a malonate ester in the presence of a base to form a cyclobutane-1,1-dicarboxylate, which can be further elaborated. Similarly, a γ-halohydrin can be treated with a base to form an alkoxide that cyclizes to yield a substituted cyclobutane methanol (B129727) derivative. youtube.com
Table 1: Examples of Intramolecular Nucleophilic Substitution for Cyclobutane Formation
| Precursor Type | Nucleophile (after deprotonation) | Electrophile (Leaving Group) | Typical Conditions | Product Type |
|---|---|---|---|---|
| γ-Halohydrin | Alkoxide | Halide (Br, I) or Tosylate | Base (e.g., NaH) | Substituted Cyclobutyl Ether/Alcohol |
| Substituted Malonate | Malonate Enolate | Dihalide (on adjacent carbons) | Base (e.g., NaOEt) | Cyclobutane Dicarboxylate |
| γ-Haloamine | Amide Anion | Halide or Tosylate | Base (e.g., K2CO3) | Substituted Azetidine |
Radical-Mediated Cyclizations
The formation of four-membered rings through radical cyclization, specifically via a 4-exo-trig pathway, is recognized as a significant challenge in organic synthesis. researchgate.net This difficulty is primarily due to the high ring strain of the cyclobutane ring, which makes the cyclization thermodynamically less favorable compared to the formation of five- or six-membered rings. researchgate.netwikipedia.org According to established principles, intramolecular radical additions generally favor exo-mode cyclizations for smaller rings. rsc.org However, the activation energy for 4-exo cyclization is high due to the strain in the transition state. researchgate.net
Despite these challenges, recent advancements in synthetic methodology have provided viable routes to cyclobutanes via radical pathways. researchgate.net These methods often rely on specific reaction conditions or catalysts to overcome the inherent kinetic and thermodynamic barriers. researchgate.netacs.org For instance, photoredox catalysis has emerged as a powerful tool, using visible light to generate radical intermediates that can undergo the desired 4-exo-trig cyclization. nih.gov This approach has been successfully applied to the synthesis of structurally diverse cyclobutanes. acs.orgnih.govrsc.org Another strategy involves the use of mediators like samarium(II) iodide (SmI₂), which can promote the cyclization of unsaturated ketones or lactones to form cyclobutane-containing products. nih.gov
The success of these reactions often depends on carefully designed substrates that can stabilize the radical intermediates or favor the cyclization transition state. researchgate.netresearchgate.net While less common than other ring-forming strategies, radical-mediated cyclizations offer a unique approach to congested sp³-rich cyclobutane structures. acs.org
Table 2: Strategies in Radical-Mediated Cyclobutane Synthesis
Introduction and Modification of the Carbaldehyde Functionality
Once the 3-methylcyclobutane core is established, typically as the corresponding primary alcohol, (3-methylcyclobutyl)methanol, the final step is the introduction of the carbaldehyde group. This is almost universally accomplished through the oxidation of the primary alcohol.
Functionalization of Cyclobutane-1,1-dimethanol Derivatives
A viable, though less commonly documented, route to cyclobutane carbaldehydes involves the selective oxidation of cyclobutane-1,1-dimethanol derivatives. This strategy hinges on the ability to oxidize only one of the two primary alcohol groups to an aldehyde. This transformation requires mild and selective oxidizing agents to prevent over-oxidation to the carboxylic acid or the formation of a dialdehyde. While specific examples for 3-methylcyclobutane-1,1-dimethanol are not prevalent in the reviewed literature, the general principle is a standard transformation in organic synthesis. The challenge lies in achieving mono-oxidation, which can often be controlled by using a limited amount of the oxidizing reagent or employing sterically hindered reagents that favor reaction at one of the hydroxyl groups.
Decarboxylation Methods for Aldehyde Generation
Decarboxylation reactions provide a powerful method for generating aldehydes from appropriately substituted carboxylic acids. wikipedia.org This process involves the removal of a carboxyl group (-COOH) and its replacement with a hydrogen atom, often facilitated by heat or a catalyst. wikipedia.org For the synthesis of cyclobutane carbaldehydes, a common precursor is a cyclobutanecarboxylic acid derivative.
One notable method is the Barton decarboxylation, a radical-based reductive decarboxylation that can be applied to complex molecules. wikipedia.org Another approach involves the decarboxylation of 1,1-dicarboxylic acids. For instance, 1,1-cyclobutanedicarboxylic acid can be synthesized and then subjected to decarboxylation to yield cyclobutanecarboxylic acid. orgsyn.org Further functional group manipulation would be required to convert the resulting carboxylic acid into the desired aldehyde. More direct methods involve the decarboxylation of α-oxo carboxylic acids or 2-aryl carboxylic acids, which can be converted to aldehydes using reagents like hypervalent iodine compounds. organic-chemistry.org
| Precursor Type | Method | Description |
| β-Keto acids, Malonic acids | Krapcho Decarboxylation | Typically involves heating with salts like NaCl in a polar aprotic solvent (e.g., DMSO) to remove a carboxyl group. |
| Carboxylic Acids | Barton Decarboxylation | A radical reaction involving conversion of the carboxylic acid to a thiohydroxamate ester, followed by radical-induced decarboxylation. wikipedia.org |
| α-Oxo Carboxylic Acids | Photoredox Catalysis | Visible-light photoredox-catalyzed decarboxylation can yield aldehydes under mild conditions. organic-chemistry.org |
| 2-Aryl Carboxylic Acids | Oxidative Decarboxylation | Utilizes a hypervalent iodine reagent, such as (diacetoxyiodo)benzene, to facilitate the conversion to aldehydes. organic-chemistry.org |
Hydroformylation Processes
Hydroformylation, also known as the oxo process, is a cornerstone of industrial organic synthesis that introduces a formyl group (-CHO) and a hydrogen atom across an alkene's double bond. wikipedia.orgntu.ac.uk This reaction is catalyzed by transition metal complexes, most commonly those of rhodium or cobalt, and requires high pressures of carbon monoxide and hydrogen. wikipedia.orgntu.ac.uk
To synthesize this compound via this route, a suitable starting material would be 1-methylcyclobutene or 3-methylenecyclobutane. The reaction's regioselectivity—determining whether the formyl group adds to the more or less substituted carbon—is a critical factor. ntu.ac.uk For many applications, the linear (anti-Markovnikov) aldehyde is the desired product. ntu.ac.uk The choice of catalyst and ligands can significantly influence this outcome, with certain phosphine (B1218219) ligands on rhodium catalysts promoting higher normal/iso (n/i) ratios. ntu.ac.uk
The hydroformylation of cyclic olefins such as cyclopentene (B43876) has been studied extensively, demonstrating the viability of this method for creating cyclic aldehydes. researchgate.net Asymmetric hydroformylation, using chiral ligands, can also be employed to produce enantiomerically enriched aldehydes from prochiral alkenes. wikipedia.org
| Catalyst Type | Typical Conditions | Key Features |
| Cobalt Carbonyl | 130-170°C, 200-300 atm | High plant cost due to severe conditions; typically yields a normal/iso ratio of about 3:1. ntu.ac.uk |
| Rhodium-Phosphine Complexes | 125°C, <20 atm | Milder conditions and higher selectivity for the linear aldehyde (n/i ratio up to 15:1). ntu.ac.uk |
| Water-Soluble Rhodium Catalyst | Aqueous biphasic system | Used in the Ruhrchemie/Rhone-Poulenc process; facilitates easy catalyst recovery. wikipedia.org |
Stereoselective and Enantioselective Synthesis of this compound Precursors
The synthesis of chiral cyclobutane derivatives, which are valuable motifs in bioactive compounds, presents significant challenges. chemistryviews.orgnih.gov Advanced strategies are required to control the stereochemistry of the four-membered ring.
Chiral Auxiliaries and Catalysts in Asymmetric Cyclobutane Synthesis
Asymmetric synthesis relies heavily on the use of chiral auxiliaries and catalysts to induce stereoselectivity. researchgate.net A chiral auxiliary is a chiral molecule that is temporarily attached to a non-chiral substrate. youtube.com This allows it to direct a subsequent reaction to favor the formation of one diastereomer over another, after which the auxiliary is removed. researchgate.netyoutube.com
Alternatively, chiral catalysts can create a chiral environment around the reactants, guiding the formation of a specific enantiomer. In cyclobutane synthesis, this is often seen in [2+2] photocycloaddition reactions. chemistryviews.org For instance, researchers have developed a cascade reaction involving an Iridium-catalyzed asymmetric allylic etherification followed by a visible-light-induced [2+2] cycloaddition. chemistryviews.org This method, using a chiral phosphoramidite (B1245037) ligand, produces enantioenriched cyclobutane derivatives with high diastereoselectivities and excellent enantioselectivities. chemistryviews.org Rhodium-catalyzed asymmetric hydroacylation of cyclobutenes with salicylaldehydes is another powerful method for accessing chiral, substituted cyclobutanes. nih.gov
| Method | Catalyst/Auxiliary System | Reaction Type | Outcome |
| Cascade Reaction | [Ir(cod)Cl]₂ with a chiral phosphoramidite ligand | Asymmetric Allylic Etherification / [2+2] Photocycloaddition | Enantioenriched oxa- chemistryviews.orgnih.gov-bicyclic heptanes in high yields and enantioselectivities. chemistryviews.org |
| Asymmetric Hydroacylation | Rhodium catalyst with chiral ligands | Hydrometallation of meso-cyclobutenes | Chiral, substituted cyclobutanes. nih.gov |
| Auxiliary-Controlled Reactions | Camphor-derived chiral auxiliaries | Asymmetric Alkylation / Diels-Alder | Enantiopure alcohols and other chiral building blocks. researchgate.net |
Utilization of Chiral Pool Precursors (e.g., (-)-alpha-pinene)
The "chiral pool" refers to the collection of inexpensive, readily available enantiopure natural products that can be used as starting materials for complex syntheses. acs.org (-)-α-Pinene, a bicyclic monoterpene, is a classic example and serves as a versatile precursor for chiral cyclobutane derivatives. nih.govnih.gov
A common strategy involves the oxidative cleavage of (-)-α-pinene using a ruthenium trichloride (B1173362) catalyst. This reaction quantitatively yields (-)-cis-pinonic acid without epimerization. nih.gov This polyfunctionalized cyclobutane can then be converted into various key intermediates, including aldehydes, which serve as building blocks for more complex molecules. nih.gov This approach leverages the inherent chirality of the starting material to produce stereochemically defined cyclobutane products.
Asymmetric Hydrophosphination and Related Strain-Enabled Functionalizations
Modern synthetic methods increasingly exploit the inherent ring strain of small-ring systems to drive chemical transformations. Ring-opening reactions of highly strained molecules like bicyclo[1.1.0]butanes (BCBs) provide a reliable way to synthesize functionalized cyclobutanes. nih.gov
A recent development in this area is the catalyst-controlled, regiodivergent hydrophosphination of acyl BCBs. nih.gov This method allows for selective α- or β'-functionalization depending on the catalyst used. A Cu(I) catalytic system leads to an α-selective nucleophilic addition, yielding 1,1,3-functionalized cyclobutanes as single diastereoisomers. nih.gov In contrast, a Cu(II) system facilitates a β'-selective pathway, producing 1,2,3-trisubstituted cyclobutanes. nih.gov This strain-enabled functionalization offers a powerful and diastereoselective route to multi-substituted cyclobutanes that could serve as precursors to the target aldehyde. nih.gov
Modern Synthetic Techniques and Process Optimization
The evolution of synthetic chemistry has led to the development of innovative technologies that are supplanting traditional batch methods. These modern approaches, including continuous-flow synthesis and microwave-assisted reactions, provide significant advantages in terms of reaction speed, yield, safety, and scalability. Such techniques are particularly valuable for the synthesis of strained ring systems like cyclobutanes, which can be challenging to produce via conventional means.
Continuous-Flow Synthesis Methodologies
Continuous-flow chemistry has emerged as a powerful tool for the synthesis of various organic compounds, including those with a cyclobutane core. nih.govucd.ieresearchgate.netalmacgroup.comresearchgate.net This technique involves pumping reagents through a network of tubes or channels, where mixing and reaction occur in a continuous stream. The benefits of this approach over traditional batch synthesis include superior heat and mass transfer, precise control over reaction parameters, and enhanced safety when dealing with hazardous intermediates or exothermic reactions. flinders.edu.au
One of the key applications of continuous-flow synthesis in this area is in photochemical reactions, such as the [2+2] photocycloaddition to form the cyclobutane ring. nih.govucd.iealmacgroup.comresearchgate.net The use of high-power LED light sources in conjunction with flow reactors allows for efficient and scalable production of cyclobutane derivatives. ucd.iealmacgroup.comresearchgate.net This method offers a more energy-efficient alternative to traditional mercury lamps and can significantly reduce reaction times. ucd.iealmacgroup.com For instance, the synthesis of cyclobutenes, which can be subsequently hydrogenated to yield substituted cyclobutanes, has been successfully demonstrated in multigram quantities using this technology. ucd.iealmacgroup.comresearchgate.net
The scalability of continuous-flow processes is a major advantage, allowing for the production of larger quantities of material than is often feasible with batch reactions. nih.govresearchgate.net Furthermore, the ability to integrate in-line purification and analysis tools can streamline the entire synthetic workflow. flinders.edu.au While specific examples detailing the continuous-flow synthesis of this compound are not prevalent, the established protocols for related cyclobutane structures provide a strong foundation for its potential production using this methodology. The principles of radical cation-initiated dimerization of electron-rich alkenes in a flow system also present a viable pathway to functionalized cyclobutane rings. researchgate.net
Table 1: Comparison of Batch vs. Continuous-Flow Synthesis for Cyclobutane Derivatives
| Feature | Batch Synthesis | Continuous-Flow Synthesis |
|---|---|---|
| Reaction Time | Often extended periods required researchgate.net | Significantly reduced ucd.ieresearchgate.netalmacgroup.com |
| Scalability | Limited by vessel size nih.gov | Readily scalable to multigram quantities nih.govucd.iealmacgroup.comresearchgate.net |
| Heat Transfer | Inefficient, can lead to side reactions | Highly efficient, better temperature control flinders.edu.au |
| Safety | Higher risk with hazardous materials | Enhanced safety due to small reaction volumes flinders.edu.au |
| Process Control | Less precise control over parameters | Precise control over residence time, temperature, and mixing flinders.edu.au |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has gained widespread acceptance as a method to accelerate chemical reactions, often leading to higher yields and purer products. nih.govbeilstein-journals.orgorganic-chemistry.orgmdpi.comnih.gov This technique utilizes microwave energy to directly heat the reaction mixture, resulting in rapid and uniform temperature increases that are difficult to achieve with conventional heating methods. researchgate.netnih.gov
The application of microwave irradiation is particularly beneficial for multi-component reactions, which are commonly used to construct complex molecules in a single step. beilstein-journals.orgmdpi.comnih.gov For the synthesis of substituted cyclobutane carbaldehydes, microwave-assisted reactions could be employed in various stages, from the formation of the cyclobutane ring to the introduction or modification of the carbaldehyde functional group. For example, microwave-assisted Gewald reactions have been shown to be highly efficient for the synthesis of substituted thiophenes from aldehydes, demonstrating the utility of this technology in reactions involving the aldehyde functional group. organic-chemistry.org
Process optimization in microwave-assisted synthesis often involves adjusting parameters such as microwave power, reaction time, and solvent choice to maximize yield and minimize by-product formation. researchgate.netnih.govnih.gov Response surface methodology and other statistical design of experiment approaches can be used to systematically optimize these parameters. researchgate.net The use of specific catalysts that are efficiently heated by microwaves can also enhance reaction rates and selectivity. researchgate.net While direct literature on the microwave-assisted synthesis of this compound is scarce, the principles established for other aldehydes and cyclic systems suggest that this would be a viable and efficient synthetic route. nih.govmdpi.com
Table 2: Research Findings on Microwave-Assisted Synthesis of Aldehyde-Containing Heterocycles
| Starting Aldehyde Type | Reaction Type | Key Findings | Reference |
|---|---|---|---|
| Arylacetaldehydes | Gewald Reaction | Reduced reaction time from 4 hours to 20 minutes with improved yields and purity. | organic-chemistry.org |
| Quinoline-3-carbaldehydes | Reduction and Condensation | Efficient synthesis of quinoline-fused 1,4-benzodiazepines. | nih.gov |
| Formyl-quinoline derivatives | Three-component reaction | Good isolated yields (68-82%) in 8 minutes at 150 °C. | nih.gov |
| Aromatic aldehydes | Biginelli reaction | Improved yields compared to conventional heating for the synthesis of dihydropyrimidinones. | mdpi.com |
Reactivity of the Aldehyde Functional Group
The aldehyde group (-CHO) is characterized by a polarized carbon-oxygen double bond, where the carbon atom is electrophilic and the oxygen atom is nucleophilic. wikipedia.org This polarity is the primary driver for the characteristic reactions of aldehydes.
Nucleophilic Addition Reactions
Nucleophilic addition is a fundamental reaction type for aldehydes. wikipedia.org It involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com
Grignard reagents (R-MgX) are potent nucleophiles that readily react with aldehydes to form new carbon-carbon bonds. masterorganicchemistry.comsigmaaldrich.com The reaction of this compound with a Grignard reagent, followed by an acidic workup, yields a secondary alcohol. masterorganicchemistry.comlibretexts.org For instance, the reaction with methylmagnesium bromide would produce 1-(3-methylcyclobutyl)ethanol. The general mechanism involves the nucleophilic addition of the alkyl group from the Grignard reagent to the carbonyl carbon. masterorganicchemistry.com
Similarly, other organometallic species, like organolithium reagents, also add to aldehydes to form alcohols. masterorganicchemistry.com The choice of the organometallic reagent can influence the reaction's selectivity and efficiency. d-nb.info
Table 1: Examples of Nucleophilic Addition with Organometallic Reagents
| Starting Aldehyde | Organometallic Reagent | Product after Workup |
| This compound | Methylmagnesium Bromide | 1-(3-methylcyclobutyl)ethanol |
| Cyclobutanecarbaldehyde nih.gov | Ethylmagnesium Bromide | 1-cyclobutylethanol |
Aldehydes can be readily reduced to primary alcohols using hydride-reducing agents. chadsprep.comchemguide.co.uk Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). chadsprep.comchemguide.co.uk These reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon. youtube.com
The reduction of this compound with NaBH₄ in a protic solvent like methanol or ethanol, or with LiAlH₄ followed by a water or acid workup, would yield (3-methylcyclobutyl)methanol. youtube.comkhanacademy.org While both reagents are effective, LiAlH₄ is a much stronger reducing agent and less selective than NaBH₄. harvard.edu
Table 2: Hydride Reduction of Cyclobutane Carbaldehydes
| Starting Aldehyde | Reducing Agent | Product |
| This compound | Sodium Borohydride (NaBH₄) | (3-methylcyclobutyl)methanol |
| 1-Methylcyclobutane-1-carbaldehyde nih.gov | Lithium Aluminum Hydride (LiAlH₄) | (1-methylcyclobutyl)methanol |
The aldehyde group of this compound can undergo condensation reactions with various nucleophiles, such as amines, to form imines (Schiff bases), and with stabilized carbanions in reactions like the Michael addition. masterorganicchemistry.comorganic-chemistry.org These reactions are crucial for constructing larger and more complex molecules. The reactivity in these condensations is influenced by steric hindrance around the carbonyl group and the nucleophilicity of the attacking species.
Oxidation Reactions to Carboxylic Acid Derivatives
Aldehydes are susceptible to oxidation, readily converting to carboxylic acids. libretexts.org This transformation is a key reaction for this functional group.
Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) can effectively oxidize this compound to its corresponding carboxylic acid, 3-methylcyclobutane-1-carboxylic acid. chemicalbook.com
The oxidation with KMnO₄ is often carried out under basic, acidic, or neutral conditions. libretexts.org Under hot, alkaline conditions, KMnO₄ will cleave the cyclobutane ring of cyclobutene (B1205218) to form dicarboxylic acids. vedantu.comdoubtnut.com However, for an aldehyde like this compound, the aldehyde group is the primary site of oxidation. libretexts.orgyoutube.com
Chromium trioxide (CrO₃), often used in the form of the Jones reagent (CrO₃ in aqueous sulfuric acid and acetone), is another powerful oxidant for converting aldehydes to carboxylic acids. libretexts.orgorganic-chemistry.org The reaction proceeds through a chromate (B82759) ester intermediate. youtube.com Care must be taken as chromium (VI) compounds are toxic. organic-chemistry.org
Table 3: Oxidation of Cyclobutane Carbaldehydes
| Starting Aldehyde | Oxidizing Agent | Product |
| This compound | Potassium Permanganate (KMnO₄) | 3-methylcyclobutane-1-carboxylic acid chemicalbook.com |
| Cyclobutanecarbaldehyde nih.gov | Chromium Trioxide (CrO₃) | Cyclobutanecarboxylic acid |
Catalytic Aerobic Oxidation Strategies.bldpharm.com
The conversion of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. For strained systems like cyclobutane carbaldehydes, catalytic aerobic oxidation presents an efficient and environmentally conscious method. These strategies often employ transition metal catalysts in the presence of oxygen or air as the terminal oxidant.
A biomimetic approach, inspired by the enzyme galactose oxidase, utilizes a copper(II) complex in conjunction with N-hydroxyphthalimide (NHPI) to facilitate the aerobic oxidation of C–H bonds. nih.gov While this specific system has been demonstrated for the oxidation of alkanes, the underlying principle is applicable to the aldehyde C-H bond. nih.gov The mechanism involves the catalyst activating NHPI to generate the phthalimide-N-oxyl (PINO) radical. This radical is a potent hydrogen atom abstractor.
In the context of an aldehyde like this compound, the PINO radical would abstract the aldehydic hydrogen atom. This generates a cyclobutyl acyl radical. This acyl radical can then react with molecular oxygen to form a peroxyl radical, which ultimately leads to the formation of the corresponding carboxylic acid, 3-methylcyclobutane-1-carboxylic acid, after a series of further steps. The catalytic cycle is completed by the reoxidation of the reduced catalyst by O₂. The use of air as the oxidant and the ability to perform these reactions under mild conditions are significant advantages of this methodology. nih.gov
Radical Reactions and Mechanistic Pathways.
The aldehyde functional group on a cyclobutane ring can be a precursor to radical intermediates, leading to unique rearrangement and fragmentation reactions.
Free Radical Decarbonylation Processes.libretexts.org
Free radical decarbonylation is a process where an aldehyde loses a molecule of carbon monoxide (CO) to form an alkyl radical. This transformation can be initiated by radical initiators, such as peroxides or azo compounds like azobisisobutyronitrile (AIBN), or by photolysis. nih.gov
For this compound, the process begins with the abstraction of the aldehydic hydrogen atom by a radical initiator, forming a 3-methylcyclobutanecarbonyl radical. This acyl radical is relatively unstable and can undergo decarbonylation by expelling a molecule of CO. This step results in the formation of a 3-methylcyclobutyl radical. This alkyl radical can then participate in subsequent reactions, such as abstracting a hydrogen atom from a solvent or another molecule to yield methylcyclobutane, or it can undergo further rearrangement.
Investigations into Homoallylic Radical Intermediates.libretexts.org
The cyclobutylcarbinyl radical (a radical on the carbon adjacent to the cyclobutane ring), such as the one formed immediately after decarbonylation of a cyclobutane carbaldehyde, is a classic example of a system prone to rapid rearrangement. This rearrangement involves the cleavage of the strained four-membered ring to generate a more stable open-chain radical.
Specifically, the cyclobutylcarbinyl radical undergoes a β-scission event, where the C1-C2 bond of the cyclobutane ring breaks. This ring-opening is an extremely fast and essentially irreversible process that relieves the inherent ring strain of the cyclobutane moiety. The product of this rearrangement is a homoallylic radical. In the case of the radical derived from this compound, the initial 3-methylcyclobutyl radical would rearrange to form a pent-4-en-2-yl radical. This type of radical is stabilized by resonance, though the delocalization is over a 1,4-system, which is less effective than allylic stabilization. nih.gov The formation of these open-chain radical intermediates is a key mechanistic pathway that dictates the final products in radical reactions starting from cyclobutane carbaldehydes.
Reactivity of the Strained Cyclobutane Ring System.
The significant ring strain of the cyclobutane core (approximately 26 kcal/mol) makes it susceptible to reactions that lead to ring-opening, thereby releasing the strain energy.
Ring-Opening Reactions and Associated Conditions.
The cyclobutane ring, while more stable than its cyclopropane counterpart, will readily open under various conditions, including acidic, thermal, or metal-catalyzed pathways. The presence of functional groups, such as the aldehyde in this compound, can influence the regioselectivity and conditions required for these reactions.
Acid-Catalyzed Ring Opening.
Under acidic conditions, the carbonyl oxygen of this compound can be protonated, which activates the molecule towards nucleophilic attack or rearrangement. While direct acid-catalyzed ring-opening of the hydrocarbon portion is difficult, the protonated aldehyde can trigger rearrangements where the ring expands or opens.
A more common pathway involves the conversion of the aldehyde to a species that can better facilitate ring-opening. For instance, if the aldehyde is oxidized to a carboxylic acid and then subjected to acidic conditions, or converted to a corresponding alcohol and then treated with acid, ring-opening reactions can be more readily observed. The mechanism would likely proceed through a carbocation intermediate. Protonation of a hydroxyl group (if the aldehyde were reduced) and subsequent loss of water would generate a cyclobutylcarbinyl cation. This cation, much like its radical counterpart, would be expected to undergo rapid ring-opening to relieve strain, leading to homoallylic cation species and ultimately yielding unsaturated, open-chain products after loss of a proton or capture by a nucleophile.
Base-Mediated Ring Opening
While specific studies on the base-mediated ring opening of this compound are not extensively detailed in the provided search results, the general principles of base-mediated reactions on cyclobutane derivatives can be inferred. Bases can facilitate ring-opening reactions in appropriately substituted cyclobutanes. researchgate.net The presence of the aldehyde group in this compound can influence the regioselectivity of such a reaction. A strong base could potentially abstract a proton alpha to the carbonyl group, forming an enolate. The subsequent electronic rearrangement could facilitate the cleavage of a carbon-carbon bond within the strained cyclobutane ring. The specific bond that breaks would depend on the stability of the resulting carbanionic intermediate, which is influenced by the methyl group's position.
Nucleophilic Ring Opening
Substituted cyclobutanes can undergo ring-opening reactions when attacked by nucleophiles. researchgate.netchemistryviews.org For instance, donor-acceptor cyclobutanes react with electron-rich arenes, thiols, and selenols in the presence of a Lewis acid like aluminum chloride, leading to ring-opened products. chemistryviews.org In the case of this compound, a nucleophile could potentially attack the electrophilic carbonyl carbon. However, a more characteristic reaction involving the cyclobutane ring itself would likely require activation, for example, by a Lewis acid coordinating to the aldehyde oxygen. This would increase the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack and subsequent ring cleavage. The regioselectivity of the nucleophilic attack would be influenced by both the electron-withdrawing effect of the carbaldehyde group and the steric hindrance and electronic effects of the methyl group.
Thermal and Photochemical Ring Cleavage
Cyclobutane derivatives can undergo ring cleavage under thermal or photochemical conditions. researchgate.net Thermal electrocyclic ring-opening of cyclobutenes, a related class of four-membered rings, is a well-established process that proceeds in a stereospecific manner. researchgate.netmasterorganicchemistry.com While cyclobutane itself is thermally stable, substituted cyclobutanes can be more prone to cleavage. masterorganicchemistry.com For this compound, heating could potentially induce cleavage of the cyclobutane ring to form an unsaturated acyclic aldehyde.
Photochemical reactions, often involving UV irradiation, can also provide the energy needed to break the strained C-C bonds of a cyclobutane ring. nus.edu.sgresearchgate.netuum.edu.my For example, the cyclobutane ring in photodimerized coordination polymers can be cleaved upon heating. nus.edu.sgresearchgate.netuum.edu.my In the context of this compound, photochemical excitation could lead to the formation of a diradical intermediate, which could then rearrange to a ring-opened product. The presence of the carbonyl group might influence the photochemical process through n→π* transitions.
Oxidative and Reductive Ring Cleavage
Cyclobutane rings can be cleaved under both oxidative and reductive conditions. researchgate.net Oxidative cleavage can be achieved using various oxidizing agents, leading to the formation of dicarboxylic acids or other oxygenated products. Reductive cleavage, often employing hydrogenolysis with a metal catalyst, can break the C-C bonds of the ring to yield open-chain alkanes. For this compound, oxidative cleavage would likely target both the aldehyde group and the cyclobutane ring, potentially yielding a complex mixture of products. Reductive cleavage, on the other hand, might selectively open the ring while also reducing the aldehyde to an alcohol, depending on the reaction conditions and the catalyst used.
Skeletal Rearrangements Following Ring Opening
A key feature of cyclobutane chemistry is that ring-opening reactions are often followed by skeletal rearrangements, leading to the formation of more complex molecular architectures. researchgate.netugent.be When the cyclobutane ring is appropriately functionalized, these rearrangements can be quite specific and synthetically useful. For instance, the ring expansion of cyclobutylmethylcarbenium ions to form cyclopentane (B165970) or cyclopentene derivatives is a known transformation. ugent.be In the case of this compound, once the ring is opened, the resulting intermediate, whether it be radical, cationic, or anionic, could undergo a variety of rearrangements. The presence and position of the methyl group and the aldehyde functionality would play a crucial role in directing the course of these rearrangements, potentially leading to the formation of five-membered rings or functionalized acyclic compounds.
Influence of Ring Strain on Reactivity and Stability Profile
The reactivity and stability of cyclobutane derivatives are intrinsically linked to the concept of ring strain. libretexts.orglibretexts.orgcsjmu.ac.inpressbooks.pub This strain arises from two main factors: angle strain, due to the compression of the C-C-C bond angles from the ideal tetrahedral angle of 109.5° to approximately 90°, and torsional strain, resulting from the eclipsing interactions of adjacent C-H bonds. libretexts.orglibretexts.orgfiveable.me This inherent strain makes cyclobutanes less stable and more reactive than their acyclic or larger-ring counterparts like cyclopentane and cyclohexane. libretexts.orglibretexts.orgpressbooks.pub The heat of combustion per CH₂ group is significantly higher for cyclobutane compared to cyclohexane, providing a quantitative measure of its lower stability. libretexts.orglibretexts.org This increased potential energy means that reactions leading to the opening of the cyclobutane ring are often thermodynamically favorable, as they relieve the ring strain. pressbooks.pub
Interplay between the Methyl Group, Cyclobutane Ring, and Carbaldehyde Functionality
The chemical properties of this compound are a result of the complex interplay between its three key components: the methyl group, the cyclobutane ring, and the carbaldehyde functionality.
The Carbaldehyde Group: The aldehyde is a versatile functional group that can undergo a wide range of reactions, including nucleophilic addition, oxidation, and reduction. Its electron-withdrawing nature can influence the reactivity of the adjacent cyclobutane ring, potentially activating it towards certain types of ring-opening reactions.
The Cyclobutane Ring: As discussed, the inherent strain of the cyclobutane ring is a major driver of its reactivity. The presence of substituents like the methyl and carbaldehyde groups can further influence which C-C bond in the ring is most likely to break under specific reaction conditions.
The Methyl Group: The methyl group, being an electron-donating group, can affect the electronic properties of the cyclobutane ring. It can also exert steric effects, influencing the approach of reagents and potentially directing the stereochemical outcome of reactions.
The combination of these three components in this compound leads to a molecule with a unique reactivity profile. For example, in a nucleophilic ring-opening reaction, the nucleophile might preferentially attack a specific carbon atom in the ring due to a combination of the electronic pull of the aldehyde and the steric hindrance of the methyl group. Similarly, in a rearrangement reaction following ring opening, the position of the methyl group would be a key factor in determining the structure of the final product.
Steric and Electronic Effects on Reaction Pathways and Selectivity
The reactivity of the aldehyde functional group in this compound is fundamentally governed by the electrophilicity of the carbonyl carbon. Nucleophilic attack on this carbon is influenced by both electronic and steric factors imparted by the cyclobutane ring and its methyl substituent.
Electronic Effects:
Steric Effects:
Steric hindrance plays a significant role in the accessibility of the carbonyl carbon to incoming nucleophiles. ucalgary.ca The puckered nature of the cyclobutane ring and the presence of substituents dictate the preferred trajectory of nucleophilic attack. For this compound, which exists as cis and trans diastereomers, the orientation of the methyl group relative to the aldehyde group influences the steric environment around the carbonyl.
In the generally more stable conformer of the trans isomer, the methyl and formyl groups are in pseudo-equatorial positions, minimizing steric interactions. In the cis isomer, one group will likely occupy a pseudo-axial position, leading to greater steric hindrance on one face of the molecule.
The approach of a nucleophile to the carbonyl carbon is generally predicted by stereochemical models such as the Felkin-Anh model. quora.comlibretexts.orgwikipedia.org This model posits that the largest substituent on the α-carbon or, in this case, the substituent on the β-carbon that has the most significant steric influence, will orient itself anti-periplanar to the incoming nucleophile to minimize steric interactions in the transition state. In the context of this compound, the puckered cyclobutane ring itself presents a significant steric feature. The approach of a nucleophile will be favored from the less hindered face of the aldehyde.
A study on the reduction of 3-substituted cyclobutanones provides strong evidence for high diastereoselectivity, favoring the formation of the cis-alcohol. vub.ac.be This is rationalized by the Felkin-Anh model, where the hydride nucleophile attacks the carbonyl group from the face opposite to the ring substituent (anti-facial attack) to avoid steric clash. This leads to the formation of the alcohol where the hydroxyl group is cis to the substituent. This principle can be extended to the reactions of this compound.
| Factor | Effect on Reactivity | Influence on Selectivity |
| Electronic | The methyl group provides a weak electron-donating effect, slightly reducing the electrophilicity of the carbonyl carbon. brainkart.comncert.nic.in | The electronic effect has a minor influence on the diastereoselectivity of nucleophilic additions. |
| Steric | The puckered cyclobutane ring and the methyl group create a sterically hindered environment around the carbonyl group. The cis and trans isomers present different steric biases. | The steric bulk of the cyclobutane ring and the methyl group are the primary determinants of diastereoselectivity, favoring nucleophilic attack from the less hindered face. vub.ac.be |
Impact on Diastereomeric and Enantiomeric Outcomes
The presence of a stereocenter at the C-3 position of the cyclobutane ring means that this compound is a chiral molecule. Reactions at the prochiral carbonyl center can lead to the formation of new stereocenters, resulting in diastereomeric and, in the case of using chiral reagents or catalysts, enantiomeric products.
Diastereomeric Outcomes:
Nucleophilic addition to the aldehyde group of either cis- or trans-3-methylcyclobutane-1-carbaldehyde will generate a new stereocenter at the C-1 position. This results in the formation of a pair of diastereomers. The ratio of these diastereomers is determined by the facial selectivity of the nucleophilic attack.
Drawing parallels from the diastereoselective reduction of 3-substituted cyclobutanones, it is expected that the reduction of this compound with hydride reagents like sodium borohydride (NaBH₄) will proceed with high cis selectivity. vub.ac.beacs.org The nucleophile (hydride) will preferentially attack the carbonyl from the face opposite to the methyl group. This leads to the major diastereomer being the cis-alcohol, where the newly formed hydroxyl group and the methyl group are on the same side of the ring.
Table of Predicted Diastereoselectivity in the Reduction of this compound
| Starting Material | Reagent | Predicted Major Product | Predicted Diastereomeric Ratio (cis:trans) |
| trans-3-Methylcyclobutane-1-carbaldehyde | NaBH₄ | cis-1-Hydroxymethyl-3-methylcyclobutane | >90:10 |
| cis-3-Methylcyclobutane-1-carbaldehyde | NaBH₄ | cis-1-Hydroxymethyl-3-methylcyclobutane | >90:10 |
This table is predictive and based on analogous reactions of 3-substituted cyclobutanones. vub.ac.be
The rationale for this high diastereoselectivity lies in the transition state energetics. The attack from the face syn to the methyl group would lead to significant steric repulsion between the incoming nucleophile and the methyl group, raising the energy of that transition state. Consequently, the reaction proceeds predominantly through the lower energy transition state corresponding to the anti-facial attack.
Enantiomeric Outcomes:
To achieve enantioselectivity in reactions with this compound, a chiral influence is required. This can be in the form of a chiral reagent, a chiral catalyst, or a chiral auxiliary. acs.orgnih.govprinceton.edu For instance, the use of chiral reducing agents or the catalytic enantioselective addition of organometallic reagents can, in principle, lead to the formation of a single enantiomer of the resulting alcohol.
The field of asymmetric catalysis has developed numerous methods for the enantioselective addition of nucleophiles to aldehydes. acs.orgyoutube.com For example, chiral oxazaborolidine catalysts have been effectively used in the enantioselective reduction of various aldehydes. In the case of this compound, a racemic mixture of the aldehyde would react with a chiral catalyst and a nucleophile to potentially produce an enantiomerically enriched product through kinetic resolution, or a prochiral substrate could be desymmetrized.
The efficiency of such enantioselective transformations would depend on the ability of the chiral catalyst to effectively differentiate between the two enantiomers of the starting material or the two faces of the prochiral carbonyl group, overcoming the inherent steric and electronic biases of the substrate.
Stereochemical Aspects in the Chemistry of 3 Methylcyclobutane 1 Carbaldehyde
Diastereoselectivity in Synthesis and Transformations
The synthesis of 3-Methylcyclobutane-1-carbaldehyde can result in the formation of cis and trans diastereomers. The diastereoselectivity of these synthetic routes is highly dependent on the reaction mechanism and conditions. For instance, in cycloaddition reactions, the stereochemical outcome is often dictated by the geometry of the transition state.
Key factors influencing diastereoselectivity include:
Steric Hindrance: The approach of reagents can be directed by the steric bulk of the substituents on the reacting partners.
Electronic Effects: The electronic nature of the substituents can influence the facial selectivity of an attack on a double bond or a carbonyl group.
Catalyst Control: In catalyzed reactions, the chiral environment provided by the catalyst can favor the formation of one diastereomer over the other.
Transformations of this compound, such as nucleophilic additions to the carbonyl group or reactions at the alpha-carbon, can also proceed with varying degrees of diastereoselectivity. The existing stereocenter at the 3-position can direct the stereochemical outcome at the 1-position, a phenomenon known as substrate-controlled diastereoselection.
Table 1: Factors Influencing Diastereoselectivity
| Factor | Description |
|---|---|
| Reaction Temperature | Lower temperatures often lead to higher diastereoselectivity by favoring the kinetically controlled product. |
| Solvent | The polarity and coordinating ability of the solvent can influence transition state geometries. |
| Nature of Reagents | The size and electronic properties of the reagents play a crucial role in stereochemical differentiation. |
Enantioselectivity in Chiral this compound Synthesis
The synthesis of enantiomerically pure or enriched this compound is a significant challenge. Asymmetric synthesis methodologies are employed to achieve this, often involving the use of chiral catalysts or auxiliaries.
Common strategies for enantioselective synthesis include:
Asymmetric Catalysis: Chiral Lewis acids or organocatalysts can be used to catalyze reactions, such as cycloadditions or Michael additions, leading to the formation of chiral cyclobutane (B1203170) derivatives with high enantiomeric excess (ee). rsc.orgresearchgate.net
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical course of a reaction. Subsequent removal of the auxiliary yields the enantiomerically enriched product.
Resolution of Racemates: This classical method involves the separation of a racemic mixture of enantiomers, for instance, by forming diastereomeric derivatives with a chiral resolving agent.
The development of efficient enantioselective methods is crucial for the synthesis of biologically active compounds where only one enantiomer exhibits the desired activity.
Control of Multiple Stereocenters in Polysubstituted Cyclobutane Systems
When this compound is used as a starting material for the synthesis of more complex, polysubstituted cyclobutanes, the control of the stereochemistry at newly formed stereocenters becomes paramount. The stereochemical configuration of the final product is determined by the relative orientation of all substituents on the cyclobutane ring.
Strategies for controlling multiple stereocenters often rely on a deep understanding of the reaction mechanisms and the conformational preferences of the cyclobutane ring. rsc.org C–H functionalization, for example, has emerged as a powerful tool for the stereocontrolled synthesis of complex cyclobutanes. acs.org This approach can allow for the sequential and stereoselective introduction of substituents onto the cyclobutane core. nih.gov
Table 2: Stereochemical Control in Polysubstituted Cyclobutane Synthesis
| Approach | Mechanism | Outcome |
|---|---|---|
| Directed C-H Functionalization | A directing group guides a catalyst to a specific C-H bond for functionalization. | High regio- and stereoselectivity. |
| Substrate Control | Existing stereocenters on the cyclobutane ring direct the approach of incoming reagents. | Diastereoselective formation of new stereocenters. |
Retention of Chirality in Ring Contraction and Rearrangement Reactions
Chirally enriched this compound and its derivatives can undergo ring contraction or rearrangement reactions. A key question in these transformations is the extent to which the initial chirality is retained in the product.
In many cationic rearrangement reactions, the migration of a group occurs with retention of its configuration. msu.edu For example, in a pinacol-type rearrangement of a vicinal diol derived from this compound, the migrating group is expected to retain its stereochemistry. However, the formation of carbocation intermediates can sometimes lead to racemization or epimerization.
Ring contraction reactions, such as the Favorskii rearrangement of α-haloketones derived from the corresponding carboxylic acid, can also proceed with a high degree of stereospecificity, often with inversion of configuration at one of the carbon centers. nih.gov The stereochemical outcome is highly dependent on the specific reaction mechanism.
Conformational Dynamics and Fluxionality of the Cyclobutane Ring
The cyclobutane ring is not planar but exists in a puckered conformation to relieve torsional strain. masterorganicchemistry.com This puckering leads to a dynamic equilibrium between different conformations, a phenomenon known as ring-flipping or pseudorotation. acs.orgnih.gov For substituted cyclobutanes like this compound, the substituents can occupy either axial or equatorial positions in the puckered ring.
The energy barrier for this ring-flipping is generally low, meaning that at room temperature, the molecule is in a rapid state of conformational flux. wikipedia.orgilpi.com This fluxional behavior can have a significant impact on the molecule's reactivity and its spectroscopic properties, particularly in NMR spectroscopy. The conformational preference of the substituents (i.e., whether they preferentially occupy axial or equatorial positions) is influenced by steric and electronic factors. Misinterpretation of NMR data due to the fluxional nature of the cyclobutane ring has been reported in the literature. acs.orgnih.gov
Spectroscopic and Structural Characterization Methods for 3 Methylcyclobutane 1 Carbaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 3-Methylcyclobutane-1-carbaldehyde, which exists as cis and trans isomers, NMR is crucial for not only establishing the core structure but also for elucidating the stereochemical relationship between the methyl and aldehyde substituents.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation
The aldehydic proton is expected to appear as a distinct signal in the downfield region, typically between 9 and 10 ppm, due to the deshielding effect of the adjacent carbonyl group. This signal may appear as a doublet due to coupling with the proton on the same carbon (the α-carbon). The protons on the cyclobutane (B1203170) ring will resonate in the aliphatic region, generally between 1.5 and 3.0 ppm. The complexity of this region is influenced by the puckered nature of the cyclobutane ring and the diastereotopic nature of the methylene (B1212753) protons. The methyl group protons would give rise to a doublet in the upfield region, typically around 1.0-1.2 ppm, coupled to the adjacent methine proton.
Predicted ¹H NMR Data for this compound:
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Aldehydic H | 9.5 - 9.8 | d | ~2-3 |
| Ring CH (adjacent to CHO) | 2.8 - 3.2 | m | - |
| Ring CH (adjacent to CH₃) | 2.3 - 2.7 | m | - |
| Ring CH₂ | 1.8 - 2.2 | m | - |
| Methyl H | 1.0 - 1.2 | d | ~6-7 |
Note: The above data is predicted and may vary from experimental values. The multiplicity and coupling constants are estimations based on typical values for similar structures.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization
Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in defining the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the spectrum.
The most downfield signal will correspond to the carbonyl carbon of the aldehyde group, typically appearing in the range of 200-205 ppm. The carbons of the cyclobutane ring will resonate in the aliphatic region, generally between 20 and 50 ppm. The specific chemical shifts will depend on their substitution and stereochemical environment. The methyl carbon will be observed at the most upfield region of the spectrum, usually between 15 and 25 ppm.
Predicted ¹³C NMR Data for this compound:
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O (Aldehyde) | ~203 |
| CH (adjacent to CHO) | ~55 |
| CH (adjacent to CH₃) | ~35 |
| CH₂ (ring) | ~30 |
| CH₃ | ~20 |
Note: The above data is based on predicted values from spectroscopic databases and may differ from experimental results.
Advanced NMR Techniques for Stereochemical and Conformational Analysis
The puckered nature of the cyclobutane ring in this compound leads to different spatial arrangements of the substituents, resulting in cis and trans isomers. Advanced NMR techniques are vital for differentiating these stereoisomers and understanding their conformational preferences.
Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly powerful for determining stereochemistry. In a NOESY experiment, spatial proximity between protons results in cross-peaks. For the cis isomer of this compound, a NOE would be expected between the protons of the methyl group and the aldehydic proton, as they are on the same face of the ring. Conversely, the trans isomer would not show this correlation.
Furthermore, detailed analysis of coupling constants (³JHH) obtained from high-resolution ¹H NMR spectra can provide insights into the dihedral angles between adjacent protons, which in turn helps to define the ring puckering and the preferred conformation of the cyclobutane ring. nih.govresearchgate.net Studies on substituted cyclobutane derivatives have shown that the ring exists in a dynamic equilibrium between different puckered conformations, and the substituents' nature and relative stereochemistry significantly influence this equilibrium. nih.gov For instance, the substituent at the C2 position in cyclobutane-α-amino acid derivatives has been shown to modulate the conformational preference of the ring. nih.govresearchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum is characterized by specific absorption bands that confirm the presence of the aldehyde group and the hydrocarbon framework.
The most prominent and diagnostic absorption is the strong C=O stretching vibration of the aldehyde, which is expected in the region of 1720-1740 cm⁻¹. Another characteristic feature of aldehydes is the C-H stretching vibration of the aldehydic proton, which typically appears as a pair of weak to medium bands around 2720 cm⁻¹ and 2820 cm⁻¹. The presence of the aliphatic C-H bonds of the cyclobutane ring and the methyl group will be evident from the C-H stretching vibrations in the 2850-3000 cm⁻¹ region.
Predicted IR Absorption Bands for this compound:
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (aldehyde) | ~2820, ~2720 | Medium, Weak |
| C-H stretch (aliphatic) | 2850 - 3000 | Strong |
| C=O stretch (aldehyde) | 1720 - 1740 | Strong |
| C-H bend (alkane) | 1370 - 1470 | Medium |
Note: The above data is based on typical IR absorption ranges for the respective functional groups.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a compound, further confirming its structure.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that typically results in the formation of a protonated molecule, [M+H]⁺, or other adducts. For this compound (C₆H₁₀O, molecular weight 98.14 g/mol ), the ESI-MS spectrum would be expected to show a prominent peak at an m/z (mass-to-charge ratio) of 99.1, corresponding to the [M+H]⁺ ion. Other adducts, such as with sodium ([M+Na]⁺) at m/z 121.1, may also be observed.
Under slightly more energetic conditions, fragmentation can occur. Common fragmentation pathways for aldehydes include the loss of the formyl group (CHO) or cleavage of the cyclobutane ring. This would result in fragment ions at lower m/z values, providing further structural clues.
Predicted ESI-MS Data for this compound:
| Ion | Predicted m/z |
| [M+H]⁺ | 99.0804 |
| [M+Na]⁺ | 121.0624 |
Note: The m/z values are predicted for the most abundant isotopes.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry is a critical tool for determining the elemental composition of a molecule with high accuracy and precision. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.
Detailed Research Findings:
While specific experimental HRMS data for this compound is not extensively documented in publicly available literature, theoretical data provides valuable insight into its expected mass spectrometric behavior. The exact mass of this compound (C₆H₁₀O) is calculated to be 98.07316 g/mol . researchgate.net
In a typical HRMS experiment, the compound would be ionized, and the mass of the resulting ion would be measured. Common ionization techniques for a molecule like this compound would include electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The resulting data would be a high-resolution mass spectrum showing the isotopic pattern of the molecular ion.
Predicted HRMS data for various adducts of this compound, which are ions formed by the association of the analyte with other molecules, have been calculated and are presented in the table below. uni.lu These predictions are crucial for identifying the compound in complex mixtures.
Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts
| Adduct | Predicted m/z |
| [M+H]⁺ | 99.080442 |
| [M+Na]⁺ | 121.06238 |
| [M+NH₄]⁺ | 116.10699 |
| [M+K]⁺ | 137.03632 |
| [M-H]⁻ | 97.065890 |
| [M+HCOO]⁻ | 143.07137 |
| [M+CH₃COO]⁻ | 157.08702 |
Data sourced from PubChem predictions. uni.lu
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is particularly useful for analyzing compounds in complex matrices.
Detailed Research Findings:
Specific LC-MS methods for the routine analysis of this compound are not widely published. However, the analysis of small, volatile aldehydes by LC-MS often presents challenges due to their polarity and potential for poor retention on standard reversed-phase columns. mdpi.comresearchgate.net To overcome these issues, derivatization is a common strategy. mdpi.comlcms.cz Reagents such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) are frequently used to react with the aldehyde functional group, forming a more stable, less volatile, and more readily ionizable derivative. lcms.cz
An LC-MS method for this compound would likely involve:
Sample Preparation: Derivatization with a suitable agent if necessary.
Chromatographic Separation: A reversed-phase column (e.g., C18) with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).
Mass Spectrometric Detection: ESI or APCI in either positive or negative ion mode, depending on the derivatizing agent and the desired sensitivity. The mass spectrometer would be set to monitor for the specific m/z of the derivatized or underivatized compound.
The retention time of the compound would be a key identifier, in addition to its mass-to-charge ratio. While no specific experimental chromatograms are available for this compound, the general principles of LC-MS for small aldehydes would apply. researchgate.net
X-ray Crystallography for Solid-State Structure Determination
Detailed Research Findings:
There is no publicly available X-ray crystal structure for this compound. The compound's low molecular weight and likely liquid state at room temperature present significant challenges for the single-crystal X-ray diffraction experiments required for structure determination. thermofisher.com Growing a suitable single crystal of a volatile, low-melting-point compound can be exceptionally difficult.
In cases where a crystal structure can be obtained for such a compound, it would typically require specialized techniques such as in-situ crystallization at low temperatures. If a crystal structure were determined, it would provide invaluable data on the puckering of the cyclobutane ring and the orientation of the methyl and carbaldehyde substituents. This information is crucial for understanding the molecule's steric and electronic properties. The lack of available data highlights the technical hurdles in obtaining solid-state structural information for small, volatile organic molecules. malvernpanalytical.com
Computational and Theoretical Studies on 3 Methylcyclobutane 1 Carbaldehyde
Density Functional Theory (DFT) Calculations
There are no specific DFT studies published for 3-Methylcyclobutane-1-carbaldehyde. Such calculations would be invaluable for understanding its electronic structure and geometry.
Modeling of Ring Strain and Torsional Stress
The cyclobutane (B1203170) ring is known to possess significant ring strain due to the deviation of its bond angles from the ideal sp³ hybridization angle. utdallas.edu It adopts a puckered or "butterfly" conformation to alleviate some of the torsional strain that would be present in a planar structure. dalalinstitute.comlibretexts.org For this compound, DFT calculations would be necessary to quantify the ring strain and torsional stress, considering the influence of the methyl and carbaldehyde groups on the ring's puckering angle and barrier to inversion.
Geometry Optimization and Conformational Analysis
The presence of two substituents on the cyclobutane ring of this compound gives rise to several possible stereoisomers (cis/trans) and, for each, multiple conformations. These would relate to the orientation of the methyl and carbaldehyde groups (axial vs. equatorial) on the puckered ring. A comprehensive conformational analysis using geometry optimization would be required to determine the relative energies of these conformers and identify the most stable structures. While studies on other substituted cyclobutanes exist, specific data for this compound is absent. nih.govresearchgate.net
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
FMO analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is a powerful tool for predicting a molecule's reactivity. For this compound, this analysis would identify the most likely sites for nucleophilic and electrophilic attack and provide insights into its behavior in pericyclic reactions. However, no such analysis has been published for this molecule.
Natural Bond Orbital (NBO) Analysis for Hyperconjugation Effects
NBO analysis can elucidate the electronic delocalization within a molecule. In cyclobutane systems, hyperconjugative interactions, such as those between σ(CC) and σ*(CH) orbitals, are believed to contribute to the inversion barrier. nih.gov An NBO study of this compound would quantify the hyperconjugative effects involving the substituents and the ring, providing a deeper understanding of its bonding and stability. This specific analysis has not been performed.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics simulations could model the dynamic behavior of this compound over time, including its ring-puckering motions and the rotation of the carbaldehyde group. This would provide a more realistic picture of its conformational landscape at different temperatures than static calculations alone. Currently, there are no MD simulation studies available for this compound.
Theoretical Predictions of Reaction Mechanisms and Transition States
Computational methods are frequently used to map out reaction pathways and calculate the energies of transition states, offering mechanistic insights that can be difficult to obtain experimentally. mdpi.comresearchgate.net For this compound, this could involve studying its oxidation, reduction, or participation in cycloaddition reactions. This area of research remains unexplored for this specific aldehyde.
Applications in Advanced Organic Synthesis and Materials Science
3-Methylcyclobutane-1-carbaldehyde as a Key Organic Building Block
The utility of this compound stems from its identity as a bifunctional molecule. The aldehyde group serves as a reactive handle for a wide array of chemical transformations, such as oxidations, reductions, and carbon-carbon bond-forming reactions. The methyl-substituted cyclobutane (B1203170) scaffold provides a rigid, three-dimensional core that can impart unique structural features to target molecules.
The reactivity of the aldehyde function allows this compound to be a precursor to a variety of functionalized cyclobutane derivatives. The aldehyde can be readily converted into other functional groups, leading to a diverse range of compounds. For example, related cyclobutane precursors are instrumental in the stereoselective synthesis of functionalized cyclobutenes and cyclobutanols. nih.goveurekaselect.com This versatility establishes the 3-methylcyclobutane framework as a foundational element for producing a wide array of structurally varied organic molecules, as detailed in the subsequent sections on nucleosides and amino acids.
Integration into Natural Product Synthesis
The synthesis of natural products containing cyclobutane rings is a significant area of research, with many of these molecules exhibiting potent biological activities. rsc.org Marine natural products, in particular, are a rich source of structurally unique compounds, and synthetic efforts towards these targets are ongoing. researchgate.netnih.govnih.gov However, a review of the current literature does not indicate specific instances where this compound has been utilized as a starting material in the total synthesis of marine or other natural products. Synthetic strategies for these complex molecules often employ methods like photochemical cycloadditions or ring contractions to forge the cyclobutane ring at a key step. rsc.orgnih.gov
Role in the Synthesis of Chiral Cyclobutane Derivatives
One of the most significant applications of the 3-methylcyclobutane scaffold is in the synthesis of chiral derivatives, particularly those with therapeutic potential. The rigid cyclobutane ring serves as a constrained scaffold to mimic and restrict the conformation of biologically active molecules.
Carbocyclic nucleosides, where the furanose ring of a natural nucleoside is replaced by a cycloalkane, are an important class of antiviral and anticancer agents. collectionscanada.gc.ca The cyclobutane ring is a key structural feature in analogues of the antiviral nucleoside oxetanocin. nih.gov
Research has demonstrated a successful synthesis of adenine (B156593) and hypoxanthine (B114508) cyclobutane nucleosides starting from a closely related precursor, 3-hydroxymethyl-cyclobutanone. collectionscanada.gc.canih.gov The synthesis involves the coupling of the cyclobutanone (B123998) with 6-chloropurine, which yields both N-7 and N-9 regioisomers. nih.gov Subsequent stereoselective reduction of the ketone functionality produces the corresponding cyclobutanol (B46151), which is a direct analogue of the sugar moiety in natural nucleosides. collectionscanada.gc.canih.gov Aminolysis of these intermediates can then generate the desired adenine and hypoxanthine derivatives. collectionscanada.gc.ca This synthetic route highlights how the functionalized cyclobutane core, readily accessible from precursors like this compound, is crucial for creating these high-value therapeutic analogues.
Table 1: Synthesized Chiral Cyclobutane Nucleoside Analogues This table is based on syntheses starting from precursors structurally related to this compound.
| Precursor | Coupled Base | Product Class | Reference |
|---|---|---|---|
| 3-Hydroxymethyl-cyclobutanone | 6-Chloropurine | Adenine Cyclobutane Nucleosides | collectionscanada.gc.canih.gov |
| 3-Hydroxymethyl-cyclobutanone | 6-Chloropurine | Hypoxanthine Cyclobutane Nucleosides | collectionscanada.gc.ca |
Cyclobutane amino acids are non-proteinogenic amino acids that, when incorporated into peptides, act as potent conformational constraints. unirioja.es These constrained peptides, or peptidomimetics, are valuable tools in drug discovery because they can lock a peptide into its biologically active conformation, potentially increasing its affinity and stability. nih.govacs.org
The synthesis of cyclobutane serine analogues (c4Ser) and other 2-substituted 1-aminocyclobutanecarboxylic acids has been successfully developed. unirioja.es These syntheses often employ cycloaddition reactions to construct the core cyclobutane skeleton, which is then elaborated into the final amino acid product. unirioja.es The resulting cyclobutane amino acids can be incorporated into peptide chains to create peptidomimetics with defined secondary structures, such as β-turns. nih.gov For example, new families of hybrid β,γ-peptidomimetics have been synthesized using a chiral cyclobutane-containing trans-β-amino acid, demonstrating the utility of this scaffold in creating structured oligomers with potential cell-penetrating and microbicidal properties. nih.gov
Table 2: Applications in Peptidomimetic Synthesis This table summarizes the use of cyclobutane amino acids derived from related synthons.
| Cyclobutane Derivative | Application | Resulting Structure/Property | Reference |
|---|---|---|---|
| (1S,2S)-2-Aminocyclobutane-1-carboxylic acid | Hybrid β,γ-peptidomimetics | Helical folding, potential cell-penetrating peptides | nih.gov |
| 2-Hydroxycyclobutane-α-amino acid (c4Ser) | Conformationally restricted peptides | Serine analogues with a cyclobutane skeleton | unirioja.es |
Utility in the Construction of N-Heterocycles
The synthesis of nitrogen-containing heterocyclic compounds is a cornerstone of medicinal chemistry and drug discovery. Cyclobutane-containing scaffolds are of particular interest as they can introduce conformational constraints and unique three-dimensional shapes to bioactive molecules. researchgate.netunica.it The aldehyde functionality of this compound serves as a versatile handle for the construction of N-heterocycles through various established synthetic methodologies.
For instance, the aldehyde can readily participate in condensation reactions with amines to form imines, which can then undergo further cyclization reactions to yield a variety of heterocyclic systems. Additionally, multicomponent reactions, such as the Ugi or Passerini reactions, could potentially incorporate this compound to generate complex, drug-like molecules containing a cyclobutane moiety. The presence of the methyl group can also influence the stereochemical outcome of these reactions, potentially allowing for the diastereoselective synthesis of substituted N-heterocycles. researchgate.net
Table 1: Potential Reactions for N-Heterocycle Synthesis
| Reaction Type | Reactants with this compound | Potential Heterocyclic Products |
|---|---|---|
| Pictet-Spengler Reaction | Tryptamine or other electron-rich arylethylamines | Tetrahydro-β-carbolines |
| Hantzsch Dihydropyridine Synthesis | β-ketoester, ammonia | Dihydropyridines |
| Biginelli Reaction | Urea, ethyl acetoacetate | Dihydropyrimidinones |
Potential in Materials Science Applications
The strained cyclobutane ring and the reactive aldehyde group of this compound also suggest its potential utility in the field of materials science, particularly in the synthesis of novel polymers and specialty chemicals. lifechemicals.com
Cyclobutane-containing polymers are a class of materials that can exhibit unique thermal and mechanical properties due to the presence of the strained four-membered ring. nih.gov The aldehyde group of this compound provides a reactive site for polymerization. For example, it could potentially undergo polymerization through aldol (B89426) condensation or be converted to other polymerizable functional groups.
One potential route to polymerization is through the formation of polyacetals or polyethers. The aldehyde can react with diols under acidic conditions to form these polymers. The methyl-substituted cyclobutane unit would be incorporated into the polymer backbone, influencing properties such as chain stiffness, thermal stability, and crystallinity. The synthesis of polymers containing cyclobutane moieties has been explored through various methods, including photopolymerization of diolefinic monomers to create cyclobutane rings within the polymer chain. researchgate.net
The reactivity of this compound makes it a candidate for the synthesis of a variety of specialty chemicals and functional materials. Cyclobutane derivatives have found applications in the development of stress-responsive polymers and in supramolecular chemistry. lifechemicals.com
The aldehyde group can be readily transformed into a wide range of other functional groups, such as alcohols, carboxylic acids, or amines. These transformations would yield a family of 3-methylcyclobutane-containing molecules with diverse properties and potential applications. For instance, oxidation of the aldehyde to a carboxylic acid would produce 3-Methylcyclobutane-1-carboxylic acid, a potential precursor to polyesters and polyamides. Reduction to the corresponding alcohol, 3-Methylcyclobutane-1-methanol, could be used in the synthesis of specialty esters or ethers. These derivatives could find use as fragrances, plasticizers, or as building blocks for more complex functional materials.
Table 2: Potential Derivatives and Their Applications
| Derivative Name | Synthesis from this compound | Potential Applications |
|---|---|---|
| 3-Methylcyclobutane-1-methanol | Reduction (e.g., with NaBH₄) | Specialty esters, ether synthesis |
| 3-Methylcyclobutane-1-carboxylic acid | Oxidation (e.g., with KMnO₄) | Monomer for polyesters/polyamides |
Future Research Directions and Emerging Trends
Development of Greener and More Sustainable Synthetic Routes
The chemical industry's increasing focus on sustainability necessitates the development of environmentally benign synthetic methods. chemistryjournals.net Traditional routes to cyclobutane (B1203170) derivatives often rely on processes that generate significant waste. chemistryjournals.net Future research on 3-Methylcyclobutane-1-carbaldehyde will likely prioritize the adoption of green chemistry principles.
Key areas of focus will include:
Photochemical Synthesis: Visible-light photocatalysis has emerged as a powerful tool for constructing cyclobutane rings through [2+2] cycloadditions. rsc.orgorganic-chemistry.org These methods offer a more sustainable alternative to traditional thermal reactions, often proceeding with high efficiency and stereoselectivity under mild conditions. rsc.orgorganic-chemistry.org Future work could adapt these photochemical protocols to synthesize this compound and its derivatives.
Alternative Solvents: The use of hazardous organic solvents is a major environmental concern. chemistryjournals.net Research into utilizing greener solvents like water, ionic liquids, or supercritical fluids for the synthesis of cyclobutane compounds is an active area. chemistryjournals.net Investigating the synthesis of this compound in such solvent systems would be a significant step towards a more sustainable process.
Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product (high atom economy) are central to green chemistry. rsc.org Future synthetic designs for this compound will aim to minimize byproduct formation, for instance, by exploring ring-contraction strategies from more complex starting materials. acs.orgresearchgate.net
Table 1: Comparison of Traditional and Green Synthetic Approaches for Cyclobutanes
| Feature | Traditional Synthetic Routes | Greener Synthetic Routes |
|---|---|---|
| Energy Source | Often requires high temperatures (thermal reactions) | Utilizes visible light or microwaves, often at ambient temperature chemistryjournals.netrsc.org |
| Solvents | Typically involves volatile and toxic organic solvents chemistryjournals.net | Employs water, ionic liquids, or supercritical fluids chemistryjournals.net |
| Atom Economy | Can be low, with significant byproduct generation chemistryjournals.net | Aims for high atom economy, minimizing waste rsc.org |
| Catalysis | May use stoichiometric reagents | Focuses on catalytic cycles with low catalyst loading organic-chemistry.org |
Exploration of Novel Catalytic Systems for Enhanced Stereocontrol
The presence of multiple stereocenters in substituted cyclobutanes like this compound means that controlling the spatial arrangement of atoms is crucial. acs.org The development of catalytic systems that can selectively produce a desired stereoisomer is a major goal in modern organic synthesis.
Future research will likely involve:
Asymmetric Catalysis: The use of chiral catalysts to guide the formation of one enantiomer over the other is a key strategy. For cyclobutanes, chiral phosphoric acids and metal complexes have been employed in enantioselective photocycloadditions. organic-chemistry.org The application of similar catalytic systems to the synthesis of this compound could provide access to enantioenriched forms of the molecule.
Organocatalysis: Small organic molecules can act as catalysts, offering an alternative to metal-based systems. mdpi.com Organocatalyzed aldol (B89426) reactions and Michael additions have been used to functionalize cyclobutanones with high stereoselectivity. mdpi.com Exploring these methods for the derivatization of a precursor to this compound could yield a diverse range of stereochemically defined products.
Dual Catalysis Systems: Combining different catalytic modes, such as photoredox catalysis with another catalytic cycle, can enable novel transformations. researchgate.net For instance, a dual system using an iridium(III) photoredox catalyst and a sulfide (B99878) has been reported for certain reactions. researchgate.net Investigating such dual catalytic approaches could unlock new synthetic pathways to functionalized 3-methylcyclobutane scaffolds.
Advanced Mechanistic Studies on Cyclobutane Ring Transformations
A deep understanding of reaction mechanisms is fundamental to the rational design of new synthetic methods and the prediction of product outcomes. For cyclobutane systems, their inherent ring strain leads to unique and often complex reaction pathways.
Emerging trends in this area include:
Radical Pathways: Many modern cyclobutane syntheses, such as those involving the contraction of pyrrolidines, proceed through radical intermediates. acs.orgnih.gov Experimental studies, including the use of radical trapping agents, combined with computational analysis, are crucial for elucidating these pathways. acs.org Similar mechanistic investigations into the formation and reactions of this compound would be highly valuable.
Biradical Intermediates: The formation of 1,4-biradicals is a key step in certain cyclobutane syntheses. acs.org The stereochemical outcome of these reactions is determined by the dynamics of these intermediates. acs.org Detailed studies on the formation and subsequent ring-closure of biradicals in systems related to this compound will provide critical insights.
SNi' Reactions: Intramolecular nucleophilic substitution with allylic rearrangement (the SNi' reaction) represents a stereoselective route to substituted cyclobutanones. researchgate.netfigshare.com Mechanistic studies have shown that these reactions can proceed with a high degree of chirality transfer. figshare.com Understanding the mechanism of similar potential transformations for precursors of this compound could enable precise stereochemical control.
Computational Design and Prediction of Novel Reactivity
Computational chemistry has become an indispensable tool in modern chemical research, allowing for the prediction of molecular properties and reaction outcomes. walshmedicalmedia.com For a molecule like this compound, computational methods can provide insights that are difficult to obtain through experiments alone.
Future computational studies will likely focus on:
Density Functional Theory (DFT) Calculations: DFT is widely used to investigate reaction mechanisms, determine transition state geometries, and calculate activation energies. acs.orgresearchgate.net Applying DFT to model potential synthetic routes to this compound can help in optimizing reaction conditions and predicting stereoselectivity. acs.org
Predictive Chemistry: Computational models can be used to predict the feasibility of new reactions. acs.org For example, by analyzing the stability of proposed intermediates and the energy barriers of reaction pathways, researchers can identify promising new ways to synthesize and functionalize the 3-methylcyclobutane scaffold. acs.org
Understanding Reactivity: The reactivity of cyclobutane derivatives can be computationally modeled to understand phenomena like ring-opening reactions or the influence of substituents on the ring's properties. doi.orgdntb.gov.ua Such studies on this compound could predict its behavior in various chemical environments and guide its application in synthesis.
Expanding the Scope of Applications in Supramolecular Chemistry and Nanotechnology
The rigid and defined three-dimensional structure of the cyclobutane ring makes it an attractive building block for larger, more complex assemblies. lifechemicals.com While applications for this compound itself are not yet established, the functionalization of its aldehyde group opens up numerous possibilities.
Promising future directions include:
Supramolecular Assemblies: Crystal engineering principles can be used to design molecules that self-assemble into well-defined structures through non-covalent interactions. nih.gov The intermolecular [2+2] cross-photoreaction of alkenes in the solid state has been used to create complex cyclobutanes. nih.gov The aldehyde group of this compound could be used to form Schiff bases or other derivatives that can participate in the formation of supramolecular structures like metal-organic frameworks or hydrogen-bonded networks.
Functional Nanomaterials: Nanotechnology involves the manipulation of matter at the nanoscale (1-100 nm) to create materials with novel properties. ekb.eg Functionalized carbon nanotubes (CNTs), for example, have applications in drug delivery and diagnostics. nih.govrsc.org The aldehyde functionality of this compound provides a chemical handle to attach it to the surface of nanomaterials like CNTs or silica (B1680970) nanoparticles, thereby imparting the structural features of the cyclobutane ring to the nanomaterial. ekb.eg This could lead to the development of new sensors, catalysts, or drug delivery systems. rsc.orgresearchgate.net
Table 2: Potential Applications Based on Functionalization of this compound
| Application Area | Potential Role of Functionalized this compound |
|---|---|
| Supramolecular Chemistry | As a rigid scaffold for creating complex, self-assembling molecular architectures through derivatization of the aldehyde group. nih.gov |
| Nanotechnology | As a surface modifier for nanoparticles, introducing specific conformational constraints and functionalities. ekb.egrsc.org |
| Materials Science | Incorporation into polymers to create materials with unique stress-responsive or thermal properties. lifechemicals.com |
| Medicinal Chemistry | As a conformationally restricted scaffold to design molecules with specific biological activities, building on the known importance of cyclobutane rings in drug candidates. nih.govlifechemicals.com |
Compound List
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for 3-Methylcyclobutane-1-carbaldehyde?
- Methodological Answer : The synthesis typically involves cyclobutanone derivatives as precursors. For example, aldehyde formation can be achieved via oxidation of a corresponding alcohol or controlled reduction of a nitrile group. Key parameters include:
- Temperature : Reflux conditions (e.g., 80–100°C) to ensure reaction completion .
- Catalysts : Acidic catalysts (e.g., H₂SO₄) or transition-metal catalysts for selective oxidation .
- Purification : Column chromatography or distillation to isolate the aldehyde, avoiding over-oxidation byproducts.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the aldehyde proton (δ 9.5–10.5 ppm) and cyclobutane ring geometry. 2D NMR (COSY, HSQC) resolves stereochemical ambiguities .
- X-ray Crystallography : SHELX software refines crystal structures, identifying bond angles and torsional strain in the cyclobutane ring .
- IR Spectroscopy : Confirms the aldehyde C=O stretch (~1720 cm⁻¹) and absence of undesired functional groups .
Q. How can researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer :
- Accelerated Stability Studies : Expose the compound to heat (40–60°C), humidity, or light, monitoring degradation via HPLC or GC-MS.
- Storage Recommendations : Store at 2–8°C in airtight, amber vials to prevent oxidation or polymerization .
Advanced Research Questions
Q. How can conflicting spectroscopic data for this compound derivatives be resolved?
- Methodological Answer :
- Complementary Techniques : Combine 2D NMR (NOESY for spatial proximity) with computational DFT calculations to validate proposed structures .
- Crystallographic Validation : Resolve ambiguities (e.g., regiochemistry) via single-crystal X-ray diffraction using SHELXL for refinement .
Q. What strategies enable enantioselective synthesis of this compound for chiral studies?
- Methodological Answer :
- Chiral Catalysts : Use asymmetric organocatalysts (e.g., proline derivatives) or metal-ligand complexes to induce stereocenter formation .
- Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze ester intermediates to yield enantiopure aldehydes .
Q. How can computational models predict the biological activity of this compound derivatives?
- Methodological Answer :
- Molecular Docking : Simulate binding affinities to target proteins (e.g., enzymes) using AutoDock Vina or Schrödinger Suite .
- QSAR Studies : Correlate structural features (e.g., substituent electronegativity) with activity data (IC₅₀ values) to guide lead optimization .
Q. What experimental designs are critical for evaluating structure-activity relationships (SAR) in cyclobutane-containing analogs?
- Methodological Answer :
- Analog Library Synthesis : Systematically vary substituents (e.g., methyl, trifluoromethyl) and assess activity via high-throughput screening .
- Statistical Analysis : Apply multivariate regression to identify key structural determinants of potency and selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
